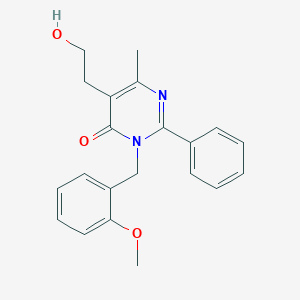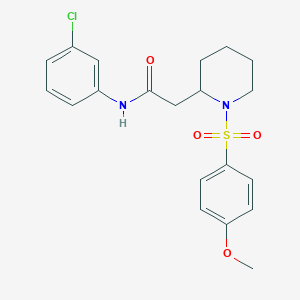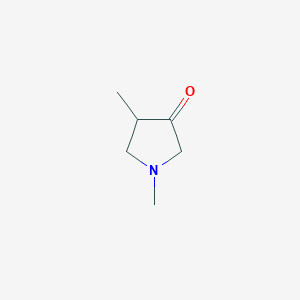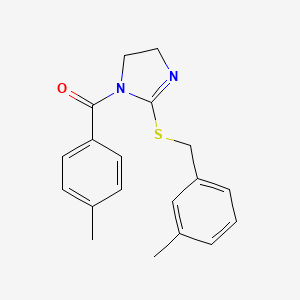
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is further substituted with a 4-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 4-methylbenzyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. The synthetic route can be summarized as follows:
-
Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring is synthesized by the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Attachment of the 4-fluorophenyl group: : The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile, such as an amine or a thiol, under basic conditions.
-
Formation of the quinazoline core: : The quinazoline core is constructed by the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
-
Introduction of the 4-methylbenzyl group: : The 4-methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
-
Final assembly: : The final step involves the coupling of the 1,2,4-oxadiazole ring with the quinazoline core, typically through a nucleophilic substitution reaction, to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
-
Coupling reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is of interest as a potential therapeutic agent due to its unique structural features. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
-
Materials Science: : The compound’s unique structure may impart interesting physical and chemical properties, making it useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
-
Chemical Biology: : The compound can be used as a molecular probe to study biological processes and interactions, particularly those involving its target pathways and molecular mechanisms.
-
Industrial Applications: : The compound may find applications in various industrial processes, such as catalysis or as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione depends on its specific biological activity. Generally, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate signaling pathways, gene expression, or metabolic processes, leading to the observed biological effects. The exact molecular targets and pathways involved would require further experimental validation and characterization.
Comparison with Similar Compounds
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
-
Quinazoline derivatives: : Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure but differ in their substituents and biological activities.
-
1,2,4-Oxadiazole derivatives: : Compounds like raltegravir, an antiretroviral drug, contain the 1,2,4-oxadiazole ring but have different substituents and therapeutic applications.
-
Fluorophenyl derivatives: : Compounds like fluoxetine, an antidepressant, contain the fluorophenyl group but differ in their overall structure and pharmacological effects.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
1207032-07-2 |
|---|---|
Molecular Formula |
C25H19FN4O3 |
Molecular Weight |
442.45 |
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
InChI Key |
WYUFHDYFGFVVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)



![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)
![1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808152.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)




![1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea](/img/structure/B2808163.png)
